molecular formula C7H16ClNO B15045991 [(2S,3S)-3-methylpiperidin-2-yl]methanol hydrochloride

[(2S,3S)-3-methylpiperidin-2-yl]methanol hydrochloride

Cat. No.: B15045991
M. Wt: 165.66 g/mol
InChI Key: CEPOWFNRGDTKSH-UOERWJHTSA-N
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Description

[(2S,3S)-3-methylpiperidin-2-yl]methanol hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,3S)-3-methylpiperidin-2-yl]methanol hydrochloride typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . The reaction conditions often include the use of solvents like dichloromethane and reagents such as trimethyl borate and butylmagnesium bromide .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(2S,3S)-3-methylpiperidin-2-yl]methanol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

[(2S,3S)-3-methylpiperidin-2-yl]methanol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of [(2S,3S)-3-methylpiperidin-2-yl]methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

[(2S,3S)-3-methylpiperidin-2-yl]methanol hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific stereochemistry and the resulting effects on its chemical and biological properties.

Properties

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

[(2S,3S)-3-methylpiperidin-2-yl]methanol;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-6-3-2-4-8-7(6)5-9;/h6-9H,2-5H2,1H3;1H/t6-,7+;/m0./s1

InChI Key

CEPOWFNRGDTKSH-UOERWJHTSA-N

Isomeric SMILES

C[C@H]1CCCN[C@@H]1CO.Cl

Canonical SMILES

CC1CCCNC1CO.Cl

Origin of Product

United States

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